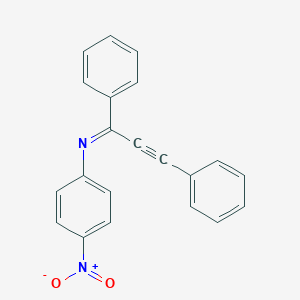![molecular formula C19H23N5O2 B274389 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTA is a highly selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been implicated in a range of physiological and behavioral processes.
Mecanismo De Acción
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine acts as a selective agonist of the TAAR1 receptor, which is expressed in a range of tissues throughout the body, including the brain. The TAAR1 receptor has been implicated in a range of physiological and behavioral processes, including the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin release. Studies have also shown that this compound can increase the activity of the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has several advantages for use in laboratory experiments, including its high selectivity for the TAAR1 receptor and its ability to modulate dopamine and serotonin release. However, this compound can be difficult to synthesize and can be expensive to obtain, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction, depression, and schizophrenia. Another area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a range of fields.
Métodos De Síntesis
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including 4-methylphenylhydrazine, 3-methoxy-4-bromobenzaldehyde, and sodium azide.
Aplicaciones Científicas De Investigación
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. This compound has also been shown to have potential applications in the treatment of drug addiction, depression, and schizophrenia.
Propiedades
Fórmula molecular |
C19H23N5O2 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C19H23N5O2/c1-4-20-12-15-7-10-17(18(11-15)25-3)26-13-19-21-22-23-24(19)16-8-5-14(2)6-9-16/h5-11,20H,4,12-13H2,1-3H3 |
Clave InChI |
FNZMKLOTEQDHFM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
SMILES canónico |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)





![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
